molecular formula C6H9NO2 B1418909 2-hydroxy-N-(prop-2-yn-1-yl)propanamide CAS No. 1153760-77-0

2-hydroxy-N-(prop-2-yn-1-yl)propanamide

Cat. No. B1418909
M. Wt: 127.14 g/mol
InChI Key: LDDHATGHIWWNGC-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It is also known as N-(prop-2-yn-1-yl)propanamide .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” consists of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The molecular weight is 111.14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” include a melting point of 66-67 °C, a predicted boiling point of 248.8±23.0 °C, and a predicted density of 0.947±0.06 g/cm3 . The pKa is predicted to be 14.81±0.46 .

Scientific Research Applications

Mass Spectral Analysis

  • The mass spectral behavior of compounds similar to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical, providing valuable insights into the structure and reactivity of these compounds (Mallen, Cort, & Cockerill, 1979).

Synthesis and Characterization

  • Novel compounds similar to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide have been synthesized and characterized, offering potential for diverse applications in pharmacology and materials science. For instance, the preparation and analysis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate the utility of these compounds in chemical research (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial Potential

  • Research on derivatives of propanamides, such as 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, shows that they exhibit moderate to good antimicrobial potential against various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Kaushik & Luxmi, 2017).

Drug Distribution Studies

  • Studies on compounds structurally related to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, such as N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide, provide insights into the distribution of these compounds in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Shormanov, Pravdyuk, Cheked, & Barannikova, 2016).

Crystal Structure Analysis

  • The crystal structure of compounds like 2-hydroxy-N-(prop-2-yn-1-yl)propanamide has been explored, revealing important information about their molecular conformation and potential interactions in solid-state, which is valuable for material science and drug design (Wang & He, 2011).

properties

IUPAC Name

2-hydroxy-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHATGHIWWNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(prop-2-yn-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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